molecular formula C12H17F2N5 B11744603 1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine

1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine

Cat. No.: B11744603
M. Wt: 269.29 g/mol
InChI Key: UUJASVAJOFTNDQ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine is a compound that belongs to the class of difluoromethylated heterocycles. These compounds are of significant interest due to their biological and pharmacological activities. The presence of the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields .

Preparation Methods

The synthesis of 1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine involves multiple steps, including difluoromethylation, pyrazole formation, and subsequent functionalization. One common method involves the radical difluoromethylation of heterocycles, which is a versatile approach for introducing the difluoromethyl group into various substrates . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine can be compared with other difluoromethylated heterocycles, such as:

The uniqueness of this compound lies in its specific functionalization, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-4-18-6-10(8(2)16-18)5-15-11-7-19(12(13)14)17-9(11)3/h6-7,12,15H,4-5H2,1-3H3

InChI Key

UUJASVAJOFTNDQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

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